3-(1-Naphthyl)pyrrolidine
Overview
Description
3-Naphthalen-1-yl-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-yl-pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine. One common method is the condensation reaction between 1-naphthaldehyde and pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of 3-Naphthalen-1-yl-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-1-yl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl-pyrrolidin-2-one.
Reduction: Reduction reactions can convert the naphthalene moiety to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthalen-1-yl-pyrrolidin-2-one.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
3-Naphthalen-1-yl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-Naphthalen-1-yl-pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a methoxy group and a propenone linkage.
Naphthalen-1-yl-pyrrolidin-2-one: An oxidized derivative of 3-Naphthalen-1-yl-pyrrolidine.
Uniqueness
3-Naphthalen-1-yl-pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-naphthalen-1-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCVZGLGDBGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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